REACTION_CXSMILES
|
[NH2:1][C:2]1C=CC=C2[C:11]=1C(O)=CC=C2.C[CH2:14][CH2:15][CH2:16][C:17](=[O:24])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>C(O)C>[CH:11]1[C:18]2[C:19]3[C:14]([CH:15]=[CH:16][C:17]=2[O:24][NH:1][CH:2]=1)=[CH:23][CH:22]=[CH:21][CH:20]=3
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC=C2C=CC=C(C12)O
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
CCCCC(CCCCCC)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
purified in a column chromatography (silica gel, n-hexane/ethyl acetate=1/6)
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CNOC2=C1C1=CC=CC=C1C=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |